1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

Description

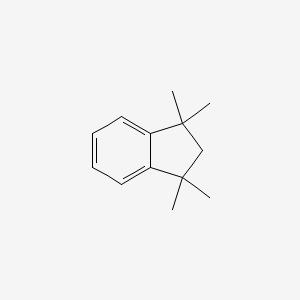

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethyl-2H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-12(2)9-13(3,4)11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIWGFMIKABCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C21)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554564 | |

| Record name | 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4834-33-7 | |

| Record name | 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 1,1,3,3 Tetramethyl 2,3 Dihydro 1h Indene

Cyclialkylation Reactions for Dihydroindene Core Formation

Cyclialkylation reactions represent a direct and effective method for synthesizing the 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene scaffold. This approach typically involves the intramolecular cyclization of a substituted arylalkanol under acidic conditions.

Acid-Catalyzed Cyclialkylation of Arylpentanols

The acid-catalyzed cyclialkylation of specific arylpentanols provides a straightforward pathway to the desired dihydroindene derivative. The reaction proceeds by generating a carbocation from the alcohol, which then undergoes an intramolecular electrophilic aromatic substitution to close the five-membered ring.

A key precursor for this synthesis is 2,4-dimethyl-4-phenylpentan-2-ol. When this tertiary alcohol is treated with an acid catalyst, it exclusively yields this compound. researchgate.net The reaction is clean and direct because the structure of the starting material is perfectly arranged to form the stable tetramethyl-substituted indan (B1671822) system without undergoing rearrangements. researchgate.net

In contrast, the cyclialkylation of a closely related compound, 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol, results in a mixture of products. Under acidic conditions, this precursor yields both the expected 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and a rearranged product, trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. researchgate.netresearchgate.net This highlights the significant influence of substituents on the reaction pathway.

| Starting Material | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 2,4-dimethyl-4-phenylpentan-2-ol | Acid-catalyzed | This compound | researchgate.net |

| 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol | Acid-catalyzed | Mixture of 4-chloro-2,3-dihydro-1,1,3,3-tetramethyl-1H-indene and trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene | researchgate.netresearchgate.net |

Catalytic Approaches to Indene (B144670) and Dihydroindene Synthesis

Modern catalytic methods offer sophisticated strategies for constructing the indene ring system, which can then be converted to the target dihydroindene. These approaches often provide high efficiency and selectivity under mild conditions.

Gold-Catalyzed Intramolecular Hydroalkylation Strategies for Indene Scaffolds

A novel and direct route to polysubstituted indenes involves the gold-catalyzed intramolecular hydroalkylation of readily available ynamides. nih.govacs.orgnih.gov This method utilizes an N-heterocyclic carbene–gold complex as a catalyst under mild conditions. nih.gov The reaction proceeds through the activation of the ynamide's alkyne group by the gold catalyst, forming a reactive keteniminium ion intermediate. nih.govacs.org This unique electrophilicity triggers a researchgate.netnih.gov-hydride shift, generating a carbocation that subsequently undergoes cyclization to form the indene scaffold. nih.govacs.org While this method produces a functionalized indene rather than the target alkyl-substituted dihydroindene directly, it represents a versatile entry point to the core indene structure. nih.gov The resulting densely functionalized indenes can serve as precursors for further chemical modifications. nih.gov

Selective Hydrogenation Techniques for Dihydroindene Formation

Once an appropriately substituted indene, such as 1,1,3,3-tetramethyl-1H-indene, is synthesized, the final step to obtain this compound is a selective hydrogenation. This standard procedure involves the catalytic addition of hydrogen across the double bond within the five-membered ring of the indene core.

This transformation is typically achieved using common hydrogenation catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction is generally high-yielding and selective, as the aromatic benzene (B151609) ring is much less susceptible to hydrogenation under these conditions than the isolated double bond of the cyclopentene (B43876) moiety. This selectivity ensures the formation of the desired dihydroindene (indan) structure without over-reduction of the aromatic system.

Friedel-Crafts Based Syntheses of Dihydroindene and Related Indanone Systems

The Friedel-Crafts reaction is a fundamental tool in organic synthesis for forming carbon-carbon bonds to an aromatic ring and can be adapted for the intramolecular synthesis of cyclic systems like dihydroindenes and their indanone precursors. nih.gov

Intramolecular Friedel-Crafts alkylation is a common strategy for closing five- and six-membered rings. masterorganicchemistry.com To synthesize the this compound skeleton, a suitable precursor, such as a substituted phenylalkyl halide or alcohol, would be required. For example, a molecule like 2-methyl-4-phenyl-2-pentyl chloride could theoretically cyclize in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the tetramethylindan ring system. nih.gov However, such reactions can be prone to carbocation rearrangements, which must be carefully controlled to achieve the desired product. masterorganicchemistry.com

A more controlled and widely used approach is the intramolecular Friedel-Crafts acylation to form an indanone intermediate. researchgate.net This involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. For the synthesis of a tetramethyl derivative, a precursor like 3-phenyl-3,3-dimethylpropionic acid could be used. The intramolecular acylation, often promoted by strong acids like polyphosphoric acid or Lewis acids, would yield 3,3-dimethyl-1-indanone. researchgate.netrsc.org This indanone could then be converted to the final target molecule through a sequence of reactions, such as Grignard addition with methylmagnesium bromide to install the two methyl groups at the 1-position, followed by dehydration and hydrogenation.

| Reaction Type | Precursor Type | Intermediate/Product | Key Reagents | Reference |

|---|---|---|---|---|

| Intramolecular Alkylation | Arylalkyl Halide/Alcohol | Dihydroindene | Lewis Acids (e.g., AlCl₃), Protic Acids (e.g., H₂SO₄) | nih.govmasterorganicchemistry.com |

| Intramolecular Acylation | 3-Arylpropionic Acid/Acyl Chloride | Indanone | Polyphosphoric Acid, Lewis Acids, TfOH | nih.govresearchgate.net |

| Reductive Alkylation/Cyclization | Keto Acid/Ester | Indanone | Metal-free reducing conditions | rsc.org |

Novel Approaches to Substituted Dihydroindene Scaffolds, Including Superelectrophilic Activation

In the continuous pursuit of more efficient and versatile synthetic methods, novel approaches to substituted dihydroindene scaffolds have been explored. A significant area of development is the use of superelectrophilic activation. Superelectrophiles are highly reactive electrophilic species generated in superacidic media. These species exhibit enhanced reactivity compared to conventional electrophiles, enabling reactions that are otherwise difficult or impossible to achieve.

The generation of superelectrophiles typically involves the protonation of a precursor molecule in a superacid, such as triflic acid (CF₃SO₃H) or a mixture of a strong Lewis acid and a Brønsted acid. This process creates highly electron-deficient species that can readily engage in electrophilic aromatic substitution reactions, even with deactivated aromatic rings.

In the context of dihydroindene synthesis, superelectrophilic activation can be applied to the cyclization of appropriate precursors. For instance, the protonation of a suitable alcohol or alkene in a superacid can generate a highly reactive carbocation. This "superelectrophilic" carbocation can then undergo intramolecular cyclization to form the dihydroindene ring system with high efficiency.

A plausible reaction pathway involving superelectrophilic activation for the synthesis of a substituted dihydroindene scaffold is outlined below:

Generation of the Superelectrophile: A precursor molecule, such as a phenyl-substituted alcohol or alkene, is dissolved in a superacid. The strong acidity of the medium leads to the formation of a dicationic or highly activated monocatonic species, which is the superelectrophile.

Intramolecular Cyclization: The superelectrophile, being extremely reactive, readily attacks the aromatic ring in an intramolecular fashion.

Rearrangement and Stabilization: The resulting intermediate may undergo rearrangements to form a more stable carbocation before being quenched.

Product Formation: The reaction is quenched, typically with water or a weak base, to yield the final substituted dihydroindene product.

This approach offers the potential for milder reaction conditions in some cases and the ability to synthesize highly substituted or sterically hindered dihydroindene derivatives that are not easily accessible through classical Friedel-Crafts methods.

| Precursor Type | Activation Method | Key Intermediate | Product Class |

| Phenyl-substituted alcohol | Superacid (e.g., Triflic Acid) | Superelectrophilic Carbocation | Substituted Dihydroindene |

| Phenyl-substituted alkene | Superacid (e.g., HF/SbF₅) | Superelectrophilic Carbocation | Substituted Dihydroindene |

Reactivity Profiles and Derivatization Strategies of 1,1,3,3 Tetramethyl 2,3 Dihydro 1h Indene

Oxidative and Reductive Transformations of the Dihydroindene Core

The dihydroindene core is susceptible to both oxidative and reductive transformations, which can be tailored to introduce new functionalities or alter the saturation of the five-membered ring.

Oxidative Transformations: While specific studies on the oxidation of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene are not extensively documented in publicly available literature, general principles of benzylic oxidation can be applied. The methylene (B1212753) group at the C2 position is a potential site for oxidation to a carbonyl group, forming the corresponding indanone. However, the steric hindrance imposed by the four methyl groups at the adjacent C1 and C3 positions would likely necessitate harsh reaction conditions. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium-based reagents could potentially achieve this transformation, though competitive oxidation of the aromatic ring is a possible side reaction.

Reductive Transformations: The aromatic ring of the dihydroindene core can undergo reduction under catalytic hydrogenation conditions. For instance, hydrogenation over a rhodium-on-carbon catalyst can lead to the saturation of the benzene (B151609) ring, yielding the corresponding octahydroindene derivative. The specific conditions, such as catalyst type, pressure, and temperature, would influence the degree of reduction and the stereochemistry of the resulting product.

Stereoselective Functionalization of 2,3-dihydro-1H-indene Derivatives

The stereoselective functionalization of 2,3-dihydro-1H-indene derivatives is a crucial aspect of synthesizing chiral molecules with potential applications in catalysis and medicinal chemistry. While the parent 1,1,3,3-tetramethyl derivative is achiral, the introduction of substituents on the aromatic ring or at the C2 position can create stereocenters.

Achieving stereoselectivity in the functionalization of the dihydroindene scaffold often relies on the use of chiral catalysts or auxiliaries. For instance, asymmetric hydrogenation of an indene (B144670) precursor could lead to a chiral dihydroindene. Subsequent electrophilic aromatic substitution reactions would then be influenced by the existing stereocenter, potentially leading to diastereoselective outcomes.

A general strategy for the stereoselective synthesis of functionalized indene derivatives involves the electrophilic cyclization of acetylenic malonates and ketones. nih.gov This method allows for the preparation of indene derivatives with high regio- and stereoselectivity under mild conditions. nih.gov Although not specifically demonstrated for the 1,1,3,3-tetramethyl derivative, this approach highlights a potential pathway for introducing functionality in a stereocontrolled manner.

Directed Derivatization for Enhanced Structural Complexity and Specific Architectures

The dihydroindene scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. lumenlearning.com Directed derivatization, where existing functional groups guide the introduction of new ones, is a powerful strategy in this regard.

For this compound, initial functionalization of the aromatic ring via electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would provide a handle for further transformations. For example, a nitro group can be reduced to an amine, which can then be used to construct more elaborate structures through amide bond formation or diazotization reactions. Similarly, a halogen substituent can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to append new carbon-based fragments.

Role of Substituent Effects on Dihydroindene Reactivity and Framework Transposition

The electronic nature of substituents on the aromatic ring of 2,3-dihydro-1H-indene derivatives plays a critical role in their reactivity towards electrophilic aromatic substitution. lumenlearning.comlibretexts.org Electron-donating groups, such as alkyl or alkoxy groups, activate the ring, making it more susceptible to electrophilic attack and generally directing incoming electrophiles to the ortho and para positions relative to the activating group. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups, such as nitro or carbonyl groups, deactivate the ring and direct incoming electrophiles to the meta position. lumenlearning.comlibretexts.org

In the case of this compound, the fused five-membered ring acts as an ortho, para-directing alkyl substituent. The four methyl groups at the benzylic positions further enhance the electron-donating nature of this substituent through hyperconjugation and inductive effects. This increased electron density on the aromatic ring makes it more reactive towards electrophiles compared to unsubstituted indane.

Computational and Theoretical Investigations of 1,1,3,3 Tetramethyl 2,3 Dihydro 1h Indene and Analogs

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, transition states, and intermediate structures that may be difficult to observe experimentally. nih.govscielo.brnih.gov For 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene and its analogs, computational studies can elucidate the energetics and kinetics of various transformations.

For example, a computational study of the oxidation of the C2 methylene (B1212753) group could reveal the preferred reaction pathway, whether it proceeds through a radical mechanism or a concerted process. The calculation of the potential energy surface can identify the lowest energy pathway and the structure of the transition state, providing crucial information for optimizing reaction conditions. researchgate.net

Design Principles for Functional Organic Materials via Computational Chemistry

Computational chemistry plays a pivotal role in the rational design of functional organic materials by enabling the prediction of material properties before synthesis. hilarispublisher.commdpi.comnih.gov The indane scaffold, due to its rigid and tunable structure, is an attractive building block for various functional materials. researchgate.net

One area where indane derivatives have shown promise is in medicinal chemistry. For example, computational docking and molecular dynamics simulations have been used to design indane-core compounds as inhibitors of the HIV-1 gp120 protein, which is crucial for viral entry into host cells. nih.gov These studies guide the modification of the indane scaffold with various functional groups to enhance binding affinity and antiviral activity.

Another emerging application is in the development of molecular motors and switches. mdpi.com Computational studies on azophenylindane-based molecular motors have explored the different rotamers of the trans and cis configurations, providing insights into the energy barriers for rotation and the mechanism of photoisomerization. mdpi.com These theoretical investigations are essential for designing molecular machines with controlled motion at the nanoscale.

The design of organic electronic materials is another area where computational chemistry is indispensable. By calculating properties such as charge mobility, exciton binding energy, and reorganization energy, researchers can screen potential candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govumich.edu While specific studies on this compound for these applications are limited, the principles of computational design could be applied to explore its potential by functionalizing the indane core with electron-donating or electron-accepting groups to tune its electronic properties.

Advanced Research Applications of 1,1,3,3 Tetramethyl 2,3 Dihydro 1h Indene and Its Derivatives

Utilization as a Molecular Building Block in Complex Organic Synthesis

The 2,3-dihydro-1H-indene scaffold serves as a valuable building block in the synthesis of more complex molecular architectures. While specific examples detailing the extensive use of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene in multi-step complex natural product synthesis are not widely documented, the functionalization of the indene (B144670) core is a key strategy in synthetic organic chemistry.

Functionalized hydrindanes, which share a similar bicyclic core, are recognized as useful intermediates for the synthesis of natural products. umich.edu The principles of functionalizing such bicyclic systems can be extended to the 1,1,3,3-tetramethylindan skeleton. The synthesis of functionalized derivatives often involves electrophilic substitution reactions, which can be directed to specific positions on the aromatic ring, allowing for the introduction of a variety of functional groups. These functionalized derivatives can then participate in a range of coupling reactions and other transformations to build up more elaborate molecular structures.

Role in the Development of Specialty Chemicals and Functional Materials

The unique structure of dihydroindene derivatives makes them attractive candidates for the development of specialty chemicals and functional materials with tailored properties.

Indene itself is a well-known monomer used in the production of coumarone-indene resins. While the direct polymerization of this compound is not a common application, the incorporation of this bulky, rigid moiety into polymer backbones can be explored to modify the physical and thermal properties of materials. The introduction of the tetramethylindan group can enhance thermal stability, alter solubility, and influence the packing of polymer chains.

Research into the polymerization of indene monomers, including sensitized radiation-induced polymerization, highlights the potential to form polyindene with specific characteristics. nih.gov Although the molecular weight of the resulting polyindene can sometimes be low, the methodology demonstrates a pathway to polymerize indene-based structures. nih.gov The principles of such polymerization techniques could potentially be adapted for functionalized monomers derived from this compound to create novel polymeric materials.

Derivatives of 1H-indene have shown potential in the field of photonics and light-emitting materials. The rigid carbocyclic framework can serve as a core for chromophores, influencing their photophysical properties. While research specifically focused on this compound in this area is limited, studies on related structures provide insight into the potential applications.

For instance, the development of organic light-emitting diodes (OLEDs) relies on materials with specific electronic and photoluminescent properties. mdpi.comrsc.orgbath.ac.ukfrontiersin.orgresearchgate.netmdpi.com The design of novel emitters and host materials is crucial for improving the efficiency and stability of these devices. mdpi.comrsc.orgbath.ac.ukfrontiersin.orgresearchgate.netmdpi.com The incorporation of a rigid scaffold like the dihydroindene core can help to prevent non-radiative decay processes and enhance emission quantum yields. By attaching suitable electron-donating and electron-accepting groups to the 1,1,3,3-tetramethylindan skeleton, it may be possible to tune the emission color and other photophysical properties for applications in OLEDs and other light-emitting devices.

Investigations in Materials Science and Design of Novel Architectures

The rigid and well-defined three-dimensional structure of this compound makes it an interesting candidate for the construction of novel molecular architectures in materials science. This includes its potential use as a component in supramolecular assemblies and metal-organic frameworks (MOFs).

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. oup.combrighton.ac.uk The shape and functionality of the building blocks are crucial in directing the self-assembly process. The tetramethylindan unit, with its defined geometry, could be functionalized with recognition motifs to direct its assembly into larger, ordered structures such as gels, liquid crystals, or discrete molecular cages.

Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govrsc.orgfrontiersin.orgmdpi.comnih.gov The properties of MOFs, such as their pore size and chemical environment, can be tuned by modifying the organic linker. Functionalizing the this compound scaffold with coordinating groups, such as carboxylic acids or nitrogen heterocycles, could lead to the formation of novel MOFs with unique topologies and potential applications in gas storage, separation, and catalysis.

Research on Interactions with Biological Pathways and Drug Discovery Lead Structures

A significant area of research for dihydro-1H-indene derivatives has been in the field of medicinal chemistry and drug discovery, particularly in the development of anticancer agents. nih.govnih.gov These studies have focused on the design and synthesis of derivatives that can interact with specific biological targets, such as tubulin. nih.govnih.gov

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. mdpi.combohrium.com The disruption of microtubule dynamics is a validated strategy in cancer therapy. mdpi.combohrium.com A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization. nih.govnih.gov These compounds are designed to bind to the colchicine (B1669291) binding site on tubulin, thereby preventing the formation of microtubules and arresting cell division. nih.govnih.gov

One particularly potent derivative, compound 12d , which features a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, has demonstrated significant antiproliferative activity against a range of cancer cell lines with IC₅₀ values in the nanomolar range. nih.govnih.gov This compound was found to inhibit tubulin polymerization in vitro, induce cell cycle arrest at the G2/M phase, and promote apoptosis in cancer cells. nih.govnih.gov Furthermore, in vivo studies have shown that this derivative can inhibit tumor growth and angiogenesis without significant toxicity. nih.govnih.gov

The structure-activity relationship (SAR) studies of these dihydro-1H-indene derivatives have highlighted the importance of the core structure and the nature of the substituents on its biological activity. nih.gov

| Compound | Core Structure | Substituent on B-ring | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|---|---|---|---|

| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 4-hydroxy-3-methoxyphenyl | 0.028 | 0.035 | 0.041 | 0.087 |

| 12j | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 3,4,5-trimethoxyphenyl | 0.11 | 0.15 | 0.13 | 0.21 |

| 12q | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 3-hydroxy-4-methoxyphenyl | 0.15 | 0.18 | 0.22 | 0.31 |

| 12t | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 5'-indole | 0.21 | 0.29 | 0.25 | 0.38 |

| Compound | IC₅₀ (µM) |

|---|---|

| 12d | 1.8 |

| CA-4 (positive control) | 1.5 |

Future Perspectives in the Research of 1,1,3,3 Tetramethyl 2,3 Dihydro 1h Indene

Emerging Synthetic Methodologies and Catalytic Systems for Dihydroindene Access

While classical methods for constructing the dihydroindene core exist, future research will likely focus on more efficient, atom-economical, and selective catalytic systems. The development of novel catalysts is crucial for accessing not only the parent 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene but also its substituted analogues with high precision.

Emerging strategies are moving away from harsh conditions and stoichiometric reagents towards milder, catalytically driven processes. Transition metal catalysis, in particular, offers a powerful toolkit for these transformations. researchgate.net For instance, gold-catalyzed cascade reactions have shown remarkable efficiency in the stereoselective synthesis of complex indene (B144670) derivatives. nih.gov Such methodologies could be adapted for the construction of tetramethyl-substituted dihydroindenes from appropriately designed acyclic precursors. nih.gov

Furthermore, palladium and ruthenium-based catalytic systems are being explored for C-H activation and annulation reactions to build the indene framework. researchgate.net These methods allow for the direct coupling of aromatic precursors with other molecules, forming the fused ring system in a single step. The use of both homogeneous and heterogeneous catalysts is also an area of active investigation, with heterogeneous systems offering significant advantages in terms of recyclability and reusability. researchgate.net Research into Lewis acid and proton acid-catalyzed cyclization of styrene (B11656) derivatives also provides a promising avenue for improving yields and reaction conditions for dihydroindene synthesis. globethesis.com

| Catalytic System | Reaction Type | Potential Advantages for Dihydroindene Synthesis | Reference |

|---|---|---|---|

| Gold(I) Complexes | Domino/Cascade Cyclization | High stereoselectivity, mild reaction conditions. | nih.gov |

| Palladium(II) Catalysts | C-H Allylation/Annulation | High regioselectivity, use of environmentally benign oxidants (e.g., O2). | researchgate.net |

| Ruthenium(II) Complexes | Oxidative Annulation | Direct C-H/C-H coupling, good functional group tolerance. | researchgate.net |

| Lewis/Protonic Acids | Styrene Dimerization/Cyclization | Avoids oxidation byproducts associated with some hard acids, improved yields. | globethesis.com |

Advanced Functionalization for Tailored Properties and Molecular Design

The true potential of the this compound scaffold lies in the ability to selectively introduce functional groups to tailor its physical, chemical, and electronic properties. Future research will heavily invest in advanced functionalization techniques that can overcome the steric hindrance imposed by the four methyl groups.

A key area of development is the late-stage functionalization of the aromatic ring. Transition metal-catalyzed C-H activation is a powerful strategy that allows for the direct introduction of substituents onto the benzene (B151609) portion of the molecule, bypassing the need for pre-functionalized starting materials. researchgate.net This approach offers high atom economy and allows for the installation of a wide range of functional groups, including alkyl, aryl, and heteroatom-containing moieties.

Beyond the aromatic core, methods for functionalizing the aliphatic portion of the molecule, while more challenging, could lead to novel structures. For example, free-radical bromination can introduce functional handles that can be further elaborated. researchgate.net The development of catalysts that can selectively activate the C-H bonds of the methylene (B1212753) or even the methyl groups would represent a significant breakthrough, enabling precise, three-dimensional control over the molecular architecture. This would allow for the creation of derivatives with tailored solubility, reactivity, and electronic properties for specific applications in materials science and catalysis. ontosight.ai

| Functionalization Strategy | Target Position | Potential Introduced Functionality | Purpose/Application |

|---|---|---|---|

| Directed C-H Activation | Aromatic Ring | Aryl, Alkyl, Halogen, Boryl groups | Building blocks for polymers, pharmaceuticals, organic electronics. |

| Halogenation/Substitution | Aromatic Ring / Aliphatic Backbone | -Br, -Cl followed by nucleophilic substitution (-OH, -OR, -NH2) | Introduction of polar groups, synthetic handles for further modification. |

| Nitration/Reduction | Aromatic Ring | -NO2 followed by reduction to -NH2 | Key intermediates for dyes, ligands, and bioactive molecules. |

Interdisciplinary Research Directions and Potential Innovations in Chemical Science

The unique combination of a rigid bicyclic core and bulky tetramethyl substitution makes this compound an attractive platform for interdisciplinary research, with potential innovations spanning materials science, catalysis, and medicinal chemistry.

In materials science , the rigid and bulky nature of the dihydroindene unit can be exploited to create polymers with high thermal stability and specific microporosity. Incorporating this motif into polymer backbones could disrupt chain packing, leading to materials with altered mechanical properties, higher glass transition temperatures, and enhanced gas permeability for membrane applications. Its hydrocarbon structure also suggests utility in the development of novel liquid crystals or as a component in organic light-emitting diodes (OLEDs).

In catalysis , functionalized derivatives of this compound could serve as novel ligands for transition metal catalysts. The steric bulk of the tetramethyl groups can create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in asymmetric catalysis. mdpi.com The rigidity of the scaffold would also limit conformational flexibility, which is often beneficial for catalyst performance and selectivity.

In medicinal chemistry , the dihydroindene core is a recognized scaffold in drug discovery. The lipophilic and rigid nature of the 1,1,3,3-tetramethyl substituted version could be used to design new therapeutic agents. The tetramethyl groups can act as a "pharmacological shield," preventing metabolic degradation of nearby functional groups and thereby increasing the bioavailability and half-life of a drug candidate. The scaffold could be decorated with pharmacophores to target specific biological pathways, similar to how other indene derivatives are being investigated for their potential antitumor activities. globethesis.com

The convergence of advanced synthesis, tailored functionalization, and creative application design will drive the next wave of innovation based on the this compound structure, solidifying its place as a valuable component in the toolbox of modern chemical science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via alkylation or cyclization strategies. For example, hydrolase-catalyzed dynamic kinetic resolution (DKR) has been employed for related dihydroindene derivatives, using enzymes like CAL-B (Candida antarctica lipase B) and racemization catalysts such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) to achieve enantioselectivity . Key conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (25–60°C), and solvents like toluene or THF. Monitoring reaction progress via GC-MS or HPLC is recommended to optimize yield and purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns and stereochemistry. For example, methyl group resonances typically appear at δ 1.2–1.5 ppm in H NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electron ionization (EI) provides exact molecular weight (e.g., ~188.3 g/mol for C14H20 derivatives) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, as demonstrated for structurally similar indenones .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light, oxygen exposure)?

- Methodological Answer : Stability studies for analogous dihydroindenes recommend storage in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation or photodegradation . Accelerated stability testing via thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can identify decomposition thresholds.

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives for chiral catalyst development?

- Methodological Answer : Dynamic kinetic resolution (DKR) using immobilized lipases (e.g., CAL-B) paired with organic bases (e.g., TBD) achieves >90% enantiomeric excess (ee) for similar substrates . Racemization rates must be balanced with enzymatic activity; reaction monitoring via chiral HPLC or polarimetry is critical. Computational modeling (e.g., DFT) can predict transition states to guide catalyst design .

Q. How can this compound serve as a scaffold for designing bioactive molecules, such as kinase inhibitors?

- Methodological Answer : Dihydroindene derivatives have been explored as DDR1 (discoidin domain receptor 1) inhibitors for pancreatic cancer. Structure-activity relationship (SAR) studies involve introducing carboxamide or aryl substituents at strategic positions. For example, 2-amino-5-carboxamide analogs showed sub-nanomolar binding affinity (Kd = 5.9 nM) in vitro . Molecular docking with DDR1’s ATP-binding pocket (PDB: 4BKJ) can guide rational design.

Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, solubility) and reactivity?

- Methodological Answer :

- logP : Calculated using XlogP3 or Molinspiration, with values ~3.9 indicating high hydrophobicity .

- Solubility : COSMO-RS simulations estimate solubility in organic solvents (e.g., logS = –4.2 in water).

- Reactivity : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for functionalization, such as the dihydroindene ring’s α-positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.